molecular formula C8H6Br2O2 B051858 2-(2,5-dibromophenyl)acetic Acid CAS No. 203314-28-7

2-(2,5-dibromophenyl)acetic Acid

Cat. No. B051858
M. Wt: 293.94 g/mol
InChI Key: NKZKFWYEXDBOTP-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)acetic Acid is a brominated aromatic compound with potential interest in various fields of chemistry and pharmacology due to its structural uniqueness. The presence of bromine atoms makes it a candidate for further functionalization through various organic reactions, contributing to the synthesis of complex molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of brominated phenylacetic acid derivatives typically involves regioselective bromination of phenylacetic acids, utilizing bromine in acetic acid for high yields. This process can produce brominated derivatives efficiently, which are then characterized using techniques such as IR, NMR, and elemental analysis to confirm their structure​​.

Molecular Structure Analysis

Molecular structure analysis of similar brominated compounds reveals that substituents like methoxy groups and acetic acid moieties exhibit specific orientations relative to the phenyl ring, influencing the compound's physical and chemical properties. These orientations and substituent effects are crucial for understanding the reactivity and potential applications of such compounds​​.

Chemical Reactions and Properties

Brominated aromatic compounds, including 2-(2,5-Dibromophenyl)acetic Acid, undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, due to the presence of bromine atoms. These reactions are foundational for synthesizing a wide range of pharmaceuticals and complex organic molecules​​.

Physical Properties Analysis

The physical properties of brominated phenylacetic acids depend significantly on their molecular structure. Factors like crystal formation, hydrogen bonding, and molecular packing in the solid state are determined through X-ray crystallography, highlighting the impact of bromine substituents on these properties​​.

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the bromine atoms' electron-withdrawing nature. This aspect affects the acidity of the acetic acid moiety and the overall electron distribution within the molecule, which can be analyzed through spectroscopic methods and chemical reactivity tests​​.

Scientific Research Applications

  • Optimization of Biomass-Based Plastic Precursors : Zuo et al. (2016) explored the optimization of Co/Mn/Br-catalyzed oxidation to enhance the yield of 2,5-Furandicarboxylic acid (FDCA), a valuable biomass-based plastic precursor. This research could imply potential applications of related acetic acid derivatives in the development of sustainable materials (Zuo, Venkitasubramanian, Busch, & Subramaniam, 2016).

  • Fluorographic Detection in Biochemical Research : Skinner and Griswold (1983) presented a method using acetic acid for fluorographic detection of radioactivity in polyacrylamide gels, which could suggest the utility of acetic acid derivatives in biochemical analysis (Skinner & Griswold, 1983).

  • Use as a Chiral Auxiliary Compound : Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary, indicating potential applications of similar acetic acid derivatives in chiral synthesis and analysis (Majewska, 2019).

  • Adsorption Studies for Environmental Applications : Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid, which could imply the relevance of similar compounds in environmental remediation and pollution control (Khan & Akhtar, 2011).

  • Synthesis and Characterization in Material Science : Zhang et al. (2016) worked on the synthesis, characterization, and electrochromic properties of acetic acid modified polyterthiophene. This suggests that derivatives of acetic acid might have applications in material science, particularly in the development of electrochromic materials (Zhang, Lu, Dong, Sun, Hu, Xing, Duan, Chen, & Xu, 2016).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-(2,5-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZKFWYEXDBOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401364
Record name 2-(2,5-dibromophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dibromophenyl)acetic Acid

CAS RN

203314-28-7
Record name 2,5-Dibromobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203314-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-dibromophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dibromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.231.592
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Chapala, NK Katari, GP Malavattu, N Kerru… - Russian Journal of …, 2021 - Springer
Large-scale enantioselective synthesis of the chiral amine unit of HCV NS5A inhibitor Elbasvir has been accomplished in six steps, with 55% overall yield. The process includes a highly …
Number of citations: 2 link.springer.com

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